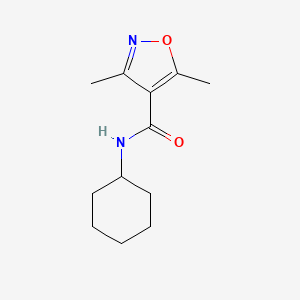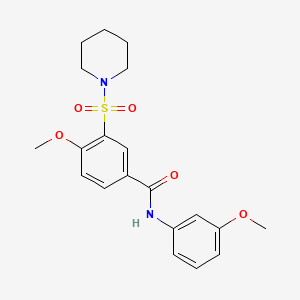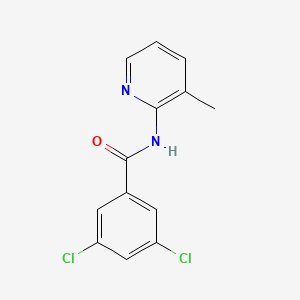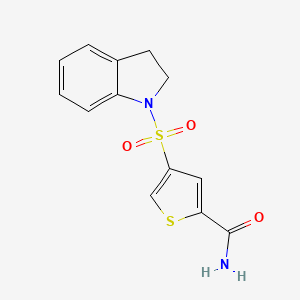![molecular formula C13H20ClNO3 B4818720 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4818720.png)
2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride
Vue d'ensemble
Description
2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is widely used in scientific research due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Applications De Recherche Scientifique
2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure, reduce food intake, and improve glucose metabolism in animal models. In addition, 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects.
Mécanisme D'action
2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis, thermogenesis, and glucose uptake in these tissues. 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has also been shown to activate the brown adipose tissue, which is responsible for generating heat and burning calories.
Biochemical and Physiological Effects:
2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride has been shown to increase energy expenditure by activating thermogenesis in brown adipose tissue. It also reduces food intake by suppressing appetite and increasing satiety. In addition, 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride improves glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation is that the compound has a short half-life in vivo, which requires frequent dosing in animal studies. In addition, the compound may have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride. One area of interest is the potential use of this compound in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine the safety and efficacy of 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride in humans. Another area of interest is the development of more potent and selective β3-adrenergic receptor agonists for therapeutic use. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride on energy metabolism and glucose homeostasis.
Propriétés
IUPAC Name |
2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-13-8-10(9-14-11-3-4-11)2-5-12(13)17-7-6-15;/h2,5,8,11,14-15H,3-4,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWRMQNUASGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4818642.png)

![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)

![N-(4-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4818704.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)


![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4818737.png)
![3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4818744.png)
